Irisquinone

Cytotoxicity Structure-Activity Relationship Apoptosis

Irisquinone (Pallasone A) is the only radiosensitizer in the pallasone class with a cis double bond essential for potent TrxR inhibition, HIF-1α downregulation, and dual apoptosis/pyroptosis induction. Unlike its saturated analog Pallasone B, Irisquinone retains full cytotoxicity against MDR cancer cells (MCF-7/ADR, 66-fold doxorubicin-resistant) and achieves a high therapeutic index (TI=14, oral). Critical for hypoxic tumor radiosensitization studies (SER=1.33 at 4.2 nM). Verify cis-unsaturation by HPLC before purchase—generic quinone mixtures cannot substitute its multimodal mechanism.

Molecular Formula C24H38O3
Molecular Weight 374.6 g/mol
CAS No. 56495-82-0
Cat. No. B1238797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrisquinone
CAS56495-82-0
Synonyms6-methoxy-2-(10-heptadecenyl)-1,4-benzoquinone
irisquinone
Molecular FormulaC24H38O3
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC
InChIInChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8-
InChIKeyYYCCUFKHCNSRIA-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irisquinone (56495-82-0): A Clinically Validated, Multimodal Anticancer Radiosensitizer from Iris Lactea


Irisquinone (CAS 56495-82-0), also known as Pallasone A, is a natural unsaturated 1,4-benzoquinone derivative primarily isolated from the seeds of *Iris lactea* Pall. var. *chinensis* (Fisch.) Koidz [1]. It is characterized by a 6-methoxy-2-Δ10′-cis-heptadecenyl-1,4-benzoquinone structure [2]. Irisquinone has been developed as a clinical radiosensitizer for cancers including lung, esophageal, head and neck, and leukemia [3]. Its anticancer mechanism is multimodal, involving direct cytotoxicity against cancer cells, selective reduction of intracellular glutathione (GSH) levels to impair antioxidant defense, inhibition of DNA single-strand break repair, and targeted inhibition of thioredoxin reductase (TrxR) [4][5][6].

Why Substituting Irisquinone with Pallasone B or General Quinones Risks Experimental Failure


Generic substitution among the pallasone class of 1,4-benzoquinones is not scientifically viable due to critical structural differences that dictate divergent biological outcomes. The defining feature of Irisquinone (Pallasone A) is its cis double bond in the heptadecenyl side chain. This unsaturation is crucial for its bioreductive activity and ability to generate reactive oxygen species (ROS) [1]. Its direct analog, Pallasone B (dihydroirisquinone), lacks this double bond, resulting in a saturated side chain [2]. This structural variation is not merely chemical nuance; it leads to a significant loss of direct cytotoxic potency, as evidenced by comparative studies showing Irisquinone's superior inhibition of cancer cell proliferation [1][2]. Furthermore, a comparison with other quinone-based anticancer agents reveals that Irisquinone possesses a quantifiably higher therapeutic index, indicating a wider safety margin that is essential for both in vivo research and any potential downstream applications [3]. Procuring Pallasone B or an unspecified quinone mixture will not replicate the multimodal action of Irisquinone, specifically its potent TrxR inhibition and HIF-1α downregulation in a hypoxic tumor environment [4][5].

Irisquinone Procurement Guide: Head-to-Head Quantitative Evidence for Scientific Selection


Direct Head-to-Head Cytotoxicity Comparison: Irisquinone vs. Dihydroirisquinone (Pallasone B)

Irisquinone demonstrates significantly higher direct cytotoxicity compared to its saturated analog, dihydroirisquinone (Pallasone B). This difference is directly attributable to the presence of the cis double bond in Irisquinone's aliphatic side chain, which is absent in Pallasone B. The unsaturated side chain is a critical pharmacophore for its cytotoxic activity [1][2].

Cytotoxicity Structure-Activity Relationship Apoptosis

Therapeutic Index Advantage: Irisquinone vs. Common Quinone-Based Anticancer Agents

In comparison to other established quinone-based chemotherapeutic and radiosensitizing agents, Irisquinone possesses a superior therapeutic index, indicating a significantly wider safety margin for in vivo studies. This is a critical differentiator for procurement decisions involving animal models [1].

Therapeutic Index In Vivo Toxicology Safety Margin

Quantified Radiosensitization Enhancement in Glioma Models: Irisquinone's Impact on HIF-1α

Irisquinone's specific mechanism of action as a radiosensitizer involves the downregulation of hypoxia-inducible factor-1α (HIF-1α), a key driver of radioresistance in solid tumors. This effect has been quantified in a well-defined preclinical model, providing a clear metric for its efficacy as a radiation enhancer [1].

Radiosensitization Hypoxia HIF-1α Glioma

Selective Targeting of TrxR to Induce Dual Apoptotic and Pyroptotic Cell Death

A novel and differentiating mechanism for Irisquinone is its potent inhibition of thioredoxin reductase (TrxR), an enzyme overexpressed in many cancers and associated with poor prognosis. This inhibition leads to a surge in intracellular reactive oxygen species (ROS), which subsequently triggers both apoptosis and pyroptosis, a highly inflammatory form of programmed cell death [1].

TrxR Inhibition ROS Apoptosis Pyroptosis

Overcoming Multidrug Resistance (MDR): A Key Differentiator from Standard Cytotoxics

Irisquinone demonstrates activity against multidrug-resistant (MDR) cancer cell lines, a critical limitation for many standard chemotherapeutics. While not directly a comparator study, the evidence shows that Irisquinone retains cytotoxicity in MDR cells and can modulate P-glycoprotein (P-gp) expression, a primary efflux pump responsible for drug resistance [1].

Multidrug Resistance MDR P-glycoprotein Chemosensitization

Optimal Use Cases for Irisquinone Based on Proven Differential Evidence


In Vivo Studies of Radiosensitization in Hypoxic Solid Tumors (e.g., Glioma, Head & Neck Cancer)

Irisquinone is an optimal selection for in vivo models investigating the enhancement of radiotherapy efficacy, particularly in hypoxic tumor environments. Its proven ability to downregulate HIF-1α and improve radiosensitivity (SER of 1.33 in hypoxic C6 glioma cells at 4.2 nM) provides a clear mechanistic rationale and quantifiable endpoint for such studies [1]. Its high therapeutic index (TI=14, oral) ensures a wide safety margin during long-term animal dosing, reducing off-target toxicity and improving data quality [2].

Investigations into Apoptosis Resistance and Immunogenic Cell Death (Pyroptosis)

For researchers focusing on novel cell death pathways, Irisquinone offers a unique tool as a dual inducer of both apoptosis and pyroptosis. Its recently identified mechanism of action—targeted inhibition of thioredoxin reductase (TrxR) and subsequent ROS-mediated activation of caspase-1 (pyroptosis)—provides a specific molecular handle for studying how to trigger immunogenic cell death in tumors that are resistant to conventional apoptosis-inducing agents [3].

Circumventing P-glycoprotein-Mediated Multidrug Resistance (MDR)

Irisquinone is a strategic compound for use in MDR cancer models. Its demonstrated ability to maintain full cytotoxic efficacy against MCF-7/ADR cells, which overexpress P-gp and exhibit 66-fold resistance to doxorubicin, makes it a valuable control or lead compound for screening studies aimed at discovering or validating new MDR-reversal agents [4]. Its use ensures that experimental observations of cell death are not confounded by classic drug efflux mechanisms.

In Vitro Cytotoxicity Screens Requiring High Potency and Structural Specificity

When screening for potent cytotoxic agents in panels of cancer cell lines, Irisquinone should be prioritized over its saturated analog, Pallasone B. The presence of its unique cis double bond is essential for high cytotoxic activity (IC50 < 10 μg/mL against multiple lines), and using the correct, unsaturated compound is necessary to establish a valid structure-activity relationship (SAR) baseline for the pallasone class of quinones [5].

Quote Request

Request a Quote for Irisquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.